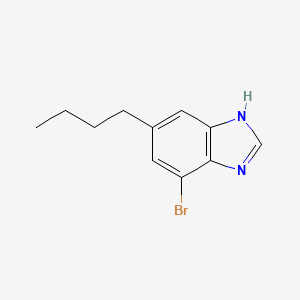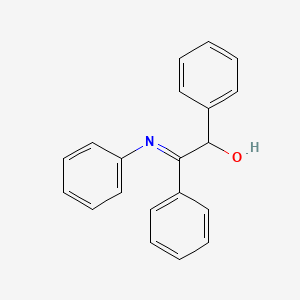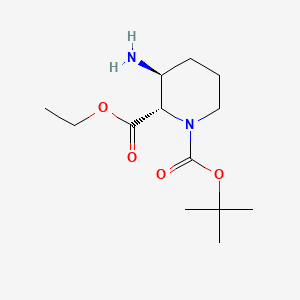![molecular formula C19H26ClNO B14003421 2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol CAS No. 6936-18-1](/img/structure/B14003421.png)
2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol is an organic compound with a complex structure that includes both aromatic and aliphatic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol typically involves the reaction of 2-phenyl-1-(4-propan-2-ylphenyl)ethylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-Phenyl-1-(4-propan-2-ylphenyl)ethylamine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process is typically carried out in large reactors with precise control over temperature and pressure to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylethanol: A simpler compound with similar aromatic characteristics.
1-(4-Isopropylphenyl)ethanol: Shares the isopropylphenyl group but lacks the aminoethyl component.
Phenylethylamine: Contains the phenylethyl structure but lacks the hydroxyl group.
Uniqueness
2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol is unique due to its combination of aromatic and aliphatic components, as well as the presence of both amino and hydroxyl functional groups
Eigenschaften
CAS-Nummer |
6936-18-1 |
|---|---|
Molekularformel |
C19H26ClNO |
Molekulargewicht |
319.9 g/mol |
IUPAC-Name |
2-[[2-phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol;hydrochloride |
InChI |
InChI=1S/C19H25NO.ClH/c1-15(2)17-8-10-18(11-9-17)19(20-12-13-21)14-16-6-4-3-5-7-16;/h3-11,15,19-21H,12-14H2,1-2H3;1H |
InChI-Schlüssel |
NLJPZMJUEWSWCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(CC2=CC=CC=C2)NCCO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Indene-1,3(2H)-dione, 2-[[(2-hydroxyethyl)amino]phenylmethylene]-](/img/structure/B14003351.png)
![7-(Furan-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14003361.png)



![n-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B14003375.png)

![2-Benzoyl-1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14003389.png)
![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003406.png)

![n-[4-Iodo-2-methyl-5-(propan-2-yl)phenyl]benzamide](/img/structure/B14003420.png)

